(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Description

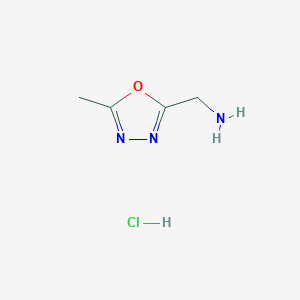

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a methanamine moiety at the 2-position, with a hydrochloride counterion. Its molecular formula is C₄H₇ClN₃O (molecular weight: 144.58 g/mol), and it is characterized by the SMILES notation CC1=NN=C(O1)CN . The compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting proteins like BCL6, as evidenced by its role in microwave-assisted coupling reactions .

Properties

IUPAC Name |

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUKUCKOYMDDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610042 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612511-96-3, 1172088-56-0 | |

| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .

Scientific Research Applications

Chemistry: In chemistry, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity and receptor binding .

Medicine: It is used in the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and pharmacological relevance.

5-Phenyl-1,3,4-oxadiazole-2-methylamine Hydrochloride

- Molecular Formula : C₉H₁₀ClN₃O

- Molecular Weight : 211.65 g/mol

- Key Differences: Substitution of the methyl group with a phenyl ring at the 5-position increases aromaticity and lipophilicity (logP ~1.8 vs. The phenyl group introduces steric bulk, which may affect binding to flat hydrophobic pockets in target proteins. Application: Used in kinase inhibitor research due to its extended π-system .

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₂ClN₃OS

- Molecular Weight : 257.74 g/mol

- Key Differences :

- Replacement of the oxygen atom in the oxadiazole ring with sulfur (thiadiazole), altering electronic properties (thiadiazoles are less polar but more metabolically stable) .

- The 4-methoxyphenyl substituent provides electron-donating effects, increasing resonance stability compared to the methyl group.

- Application : Explored in antiviral and anticancer agents due to thiadiazole’s affinity for nucleic acid-binding proteins .

[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride

- Molecular Formula : C₁₁H₁₄ClN₃O

- Molecular Weight : 239.7 g/mol

- The extended alkyl chain may reduce metabolic clearance compared to the methyl analog. Application: Investigated in CNS-targeted drug discovery .

N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine Hydrochloride

- Molecular Formula : C₆H₁₁ClN₃O

- Molecular Weight : 176.63 g/mol

- Key Differences :

Comparative Analysis Table

Research Findings and Pharmacological Relevance

- Electron-Deficient Oxadiazole Core : The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature shared across analogs but modulated by substituents .

- Metabolic Stability : Thiadiazole analogs (e.g., ) exhibit longer half-lives in hepatic microsomes due to sulfur’s resistance to oxidative metabolism .

- Solubility Challenges : Phenyl-substituted derivatives (e.g., 5-phenyl analog) show reduced aqueous solubility (~0.1 mg/mL vs. ~5 mg/mL for the methyl analog), necessitating formulation optimization .

Biological Activity

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a compound that belongs to the oxadiazole family, characterized by its unique structure which includes a 5-methyl-1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as antimicrobial and anticancer agents.

The molecular formula of this compound is C₄H₈ClN₃O, with a molecular weight of approximately 163.60 g/mol. Its physical properties are as follows:

| Property | Value |

|---|---|

| Molecular Weight | 163.60 g/mol |

| Melting Point | 185–186 °C |

| Boiling Point | Predicted ~228.8 °C |

| Density | ~1.283 g/cm³ |

| Solubility | Very soluble in water |

| pKa | -0.42 (predicted) |

These properties suggest that the compound is stable under standard conditions and highly soluble in aqueous environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that this compound has potential efficacy against various microbial strains. For instance, similar oxadiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

- Cytotoxicity : Compounds containing the oxadiazole ring system have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human leukemia and breast cancer cell lines, showing significant inhibition of cell proliferation .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activity in treated cells .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

-

Study on Antimicrobial Activity :

- A study demonstrated that a series of oxadiazole derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.

- The specific derivative this compound showed comparable activity to established antibiotics.

- Study on Anticancer Efficacy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.